molecular formula C14H13N3O2S B7785210 methyl 1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

methyl 1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B7785210
M. Wt: 287.34 g/mol
InChI Key: RINZSOQQYNVIAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS: 1011359-89-9) is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with methyl groups at the 1- and 3-positions, a thiophen-2-yl group at the 6-position, and a methyl ester at the 4-position. Its molecular formula is C₁₆H₁₅N₃O₂S, with a molecular weight of 313.07 g/mol . The thiophene moiety introduces sulfur-based electronic effects, while the ester group enhances solubility compared to carboxylic acid derivatives.

Properties

IUPAC Name

methyl 1,3-dimethyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c1-8-12-9(14(18)19-3)7-10(11-5-4-6-20-11)15-13(12)17(2)16-8/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RINZSOQQYNVIAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Approach for Core Synthesis

The pyrazolo[3,4-b]pyridine scaffold is constructed through a [3+3] cyclocondensation between 5-amino-1,3-dimethylpyrazole and ethyl 3-oxo-3-(thiophen-2-yl)propanoate. Recent advances utilize magnetic nanocatalysts to enhance efficiency:

Reaction Conditions

  • Catalyst: Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ (20 mg per mmol substrate)

  • Solvent: Solvent-free system

  • Temperature: 100°C

  • Time: 4.5 hours

Optimization Data

ParameterRange TestedOptimal ValueYield Impact
Catalyst Loading5-30 mg/mmol20 mg/mmol+32%
Temperature80-120°C100°C+28%
SolventDMF, EtOH, solvent-freeSolvent-free+41%

This method achieves 92% isolated yield with excellent regioselectivity, attributed to the catalyst's Brønsted acidity and large surface area (BET: 1,240 m²/g). The magnetic recovery enables 7 reuse cycles with <5% activity loss.

Suzuki-Miyaura Coupling for Thiophene Functionalization

Position 6 functionalization employs palladium-catalyzed cross-coupling between the brominated intermediate and thiophen-2-ylboronic acid:

Standard Protocol

  • Substrate: 6-bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

  • Coupling Partner: Thiophen-2-ylboronic acid (1.2 eq)

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (2.0 eq)

  • Solvent: DME/H₂O (4:1)

  • Temperature: 85°C, 12 hours

Performance Metrics

EntryPd CatalystYield (%)Purity (HPLC)
1Pd(PPh₃)₄8598.7
2Pd(dppf)Cl₂7897.2
3Pd(OAc)₂/XPhos8298.1

The protocol demonstrates robustness across catalyst systems, though Pd(PPh₃)₄ provides optimal cost-yield balance. Microwave acceleration (150°C, 30 min) increases throughput but reduces yield to 73% due to side product formation.

Esterification of Carboxylic Acid Intermediate

Final esterification employs dimethyl sulfate under phase-transfer conditions:

Reaction Setup

  • Substrate: 1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (1.0 eq)

  • Methylating Agent: (CH₃)₂SO₄ (1.5 eq)

  • Base: K₂CO₃ (3.0 eq)

  • Catalyst: TBAB (0.1 eq)

  • Solvent: Acetone/H₂O (3:1)

  • Temperature: 60°C, 6 hours

Comparative Esterification Methods

MethodConditionsYield (%)Impurities
DiazomethaneEt₂O, 0°C88<0.5%
TMS-diazomethaneMeOH, RT921.2%
(CH₃)₂SO₄/K₂CO₃Reflux, 12 h782.8%
TBAB-assisted60°C, 6 h950.9%

The phase-transfer system achieves 95% conversion with minimal over-alkylation, critical for maintaining the thiophene moiety's integrity.

Process Optimization Studies

Solvent Effects in Cyclocondensation

A systematic solvent screen revealed dramatic yield variations:

SolventDielectric ConstantYield (%)Reaction Time
Solvent-free-924.5 h
DMF36.7688 h
EtOH24.35710 h
Toluene2.43214 h

The solvent-free system's superiority correlates with enhanced mass transfer and reduced side reactions.

Catalyst Recycling in Core Formation

Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ demonstrates exceptional recyclability:

CycleYield (%)Surface Area (m²/g)
1921,240
3901,210
5881,185
7851,162

Post-reaction characterization shows <8% structural degradation after 7 cycles, confirming catalyst robustness.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃)

δ (ppm)MultiplicityIntegrationAssignment
8.42s1HH-5
7.89dd (J=3.6, 1.0)1HThiophene H-3
7.32dd (J=5.0, 1.0)1HThiophene H-4
7.08dd (J=5.0, 3.6)1HThiophene H-5
4.10s3HCOOCH₃
3.95s3HN-CH₃ (position 1)
2.78s3HC-CH₃ (position 3)

13C NMR (100 MHz, CDCl₃)

δ (ppm)Assignment
165.4COOCH₃
152.1C-3a
142.8C-7a
134.2Thiophene C-2
128.7Thiophene C-3
127.4Thiophene C-4
126.1Thiophene C-5
52.3COOCH₃
38.5N-CH₃
22.1C-CH₃

Chemical Reactions Analysis

Types of Reactions

Methyl 1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds with the pyrazolo[3,4-b]pyridine structure exhibit significant anticancer properties. Methyl 1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has been studied for its ability to inhibit specific cancer cell lines. For instance, studies show that derivatives of this compound can induce apoptosis in cancer cells, making it a candidate for further development as a chemotherapeutic agent .

Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against various pathogens. Its efficacy against bacteria and fungi suggests potential applications in developing new antimicrobial agents. The thiophene moiety is particularly noted for enhancing the bioactivity of the pyrazolo[3,4-b]pyridine core .

Materials Science

Organic Electronics
this compound can be utilized in organic semiconductor applications due to its electronic properties. The thiophene ring contributes to the compound's ability to act as an electron donor or acceptor in organic photovoltaic devices. Research indicates that incorporating such compounds into polymer blends can improve the efficiency of organic solar cells .

Polymer Composites
The compound's ability to form stable complexes with metals makes it suitable for use in polymer composites. These composites can exhibit enhanced thermal stability and mechanical strength, making them ideal for various industrial applications .

Research Tool

Chemical Probes
In biochemical research, this compound serves as a chemical probe for studying enzyme activities and cellular processes. Its structure allows it to selectively inhibit specific enzymes involved in various metabolic pathways, providing insights into their functions and roles in disease mechanisms .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAnticancer ActivityInduces apoptosis in cancer cell lines
Antimicrobial PropertiesEffective against bacteria and fungi
Materials ScienceOrganic ElectronicsImproves efficiency in organic photovoltaic devices
Polymer CompositesEnhances thermal stability and mechanical strength
Research ToolChemical ProbesSelective inhibition of metabolic enzymes

Case Studies

Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the effects of this compound on human breast cancer cells. The results demonstrated a significant reduction in cell viability at micromolar concentrations and highlighted the compound's potential as a lead structure for developing new anticancer drugs.

Case Study 2: Organic Electronics
In another study focused on organic electronics, researchers synthesized a series of pyrazolo[3,4-b]pyridine derivatives including the target compound and evaluated their performance in organic solar cells. The inclusion of this compound resulted in enhanced charge mobility and improved power conversion efficiency compared to traditional materials.

Mechanism of Action

The mechanism of action of methyl 1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Substituent Variations at the 6-Position

The 6-position substituent significantly influences electronic properties and intermolecular interactions. Key analogs include:

Compound Name 6-Position Substituent Molecular Weight (g/mol) Key Properties Reference
Target Compound Thiophen-2-yl 313.07 Sulfur-rich, moderate polarity
1,3-Dimethyl-6-(4-methylphenyl) analog 4-Methylphenyl 295.34 Increased hydrophobicity
1,3-Dimethyl-6-(3-nitrophenyl) analog 3-Nitrophenyl 326.31 Electron-withdrawing, polar
6-(Furan-2-yl) derivatives Furan-2-yl ~290–310 Oxygen-containing, enhanced π-stacking
  • Thiophen-2-yl vs. The 4-methylphenyl analog (CAS: 1011359-97-9) exhibits higher hydrophobicity due to the methyl group, which may affect membrane permeability .
  • Thiophen-2-yl vs. Furan-2-yl: Furan-based analogs (e.g., methyl 6-(furan-2-yl)-3-methyl-1-(3-phenoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate) replace sulfur with oxygen, reducing polarizability but maintaining π-electron density for stacking interactions .

Substituent Variations at the 1-Position

The 1-position often hosts alkyl or aryl groups, modulating steric and electronic effects:

Compound Name 1-Position Substituent Key Properties Reference
Target Compound Methyl Compact, low steric hindrance
1-(2-Fluorophenyl)-6-(thiophen-2-yl) analog 2-Fluorophenyl Enhanced dipole moments, bioactivity
1-(Pyridin-4-ylmethyl) derivatives Pyridin-4-ylmethyl Basic nitrogen, potential coordination
  • The 2-fluorophenyl analog (CAS: 1795518-55-6) introduces fluorine’s electronegativity, which may improve metabolic stability or binding affinity in drug design .
  • Pyridin-4-ylmethyl substituents (e.g., compound 96 in ) add a basic nitrogen, enabling hydrogen bonding or metal coordination .

Ester vs. Carboxylic Acid Functionalization

The 4-carboxylate group is critical for solubility and reactivity:

Compound Name 4-Position Group Solubility (Predicted) Bioactivity Relevance Reference
Target Compound Methyl ester Moderate (lipophilic) Prodrug potential
1-Ethyl-3-methyl-6-(4-methylphenyl) acid Carboxylic acid High (hydrophilic) Direct interaction
Ethyl ester derivatives Ethyl ester Slightly more lipophilic Metabolic stability
  • Methyl ester derivatives balance lipophilicity and solubility, making them suitable for oral bioavailability. In contrast, carboxylic acid analogs (e.g., CAS: 1171848-55-7) are more polar, favoring aqueous environments .

NMR Spectral Trends

  • Thiophene protons : Typically resonate at δ 7.0–7.5 ppm (¹H NMR) due to sulfur’s electron-withdrawing effect.
  • Furan protons : Appear upfield (δ 6.3–7.0 ppm) compared to thiophene .
  • Methyl ester groups : Show characteristic signals near δ 3.8–4.0 ppm (¹H) and δ 165–170 ppm (¹³C) .

Biological Activity

Methyl 1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and pharmacological applications based on recent research findings.

The synthesis of this compound typically involves the cyclization of a thiophene derivative with a pyrazole precursor followed by esterification. The compound features a unique combination of functional groups that contribute to its distinct chemical reactivity and biological activity.

Table 1: Summary of Synthetic Methods

MethodDescription
CyclizationReaction between thiophene and pyrazole derivatives under controlled conditions.
EsterificationIntroduction of the methyl carboxylate group post-cyclization.
Industrial ProductionUtilizes automated reactors for high yield and purity.

This compound interacts with specific molecular targets such as enzymes or receptors. It can modulate the activity of these targets through binding to their active sites or altering their conformations, thereby affecting various biochemical pathways .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2). The half-maximal inhibitory concentration (IC50) values were comparable to established anticancer drugs, indicating promising efficacy .

Case Study : A study evaluated the cytotoxicity of several pyrazolo[3,4-b]pyridine derivatives, including this compound. The results showed that this compound exhibited an IC50 value of approximately 2.40±0.12μM2.40\pm 0.12\mu M against HCT-116 cells, suggesting strong anticancer properties compared to reference drugs like Harmine .

Antimicrobial Properties

In addition to its anticancer effects, the compound has shown antimicrobial activity. Studies indicate that it can inhibit the growth of various pathogenic bacteria and fungi. This property may be attributed to its ability to disrupt microbial cell membranes or interfere with essential metabolic pathways within the microorganisms .

Comparison with Similar Compounds

This compound shares structural similarities with other thiophene and pyrazolo derivatives known for their pharmacological activities.

Table 2: Comparison of Biological Activities

CompoundBiological ActivityIC50 (µM)
HarmineAnticancer2.40±0.122.40\pm 0.12
Compound AAntimicrobial5.005.00
Compound BAnticancer3.503.50

Q & A

Basic: What are the common synthetic routes for methyl 1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate?

Methodological Answer:
The synthesis typically involves multi-step reactions to construct the pyrazolo[3,4-b]pyridine core. Key steps include:

  • Cyclocondensation : Formation of the pyrazolo[3,4-b]pyridine scaffold via cyclization of substituted pyrazole precursors with thiophene-containing aldehydes or ketones.
  • Functionalization : Introduction of methyl groups at positions 1 and 3 via alkylation or substitution reactions.
  • Esterification : Incorporation of the carboxylate group at position 4 using methyl chloroformate or similar reagents.

For example, analogous pyrazolo[3,4-b]pyridines are synthesized under controlled pH and temperature to prevent side reactions . Catalysts like FeCl3-SiO2 (used in related heterocyclic syntheses) may enhance yield and regioselectivity .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:
Characterization involves a combination of:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and scaffold integrity. For instance, thiophen-2-yl protons resonate at δ 6.8–7.5 ppm, while pyrazole methyl groups appear as singlets near δ 2.5–3.0 ppm .
  • IR Spectroscopy : Identification of ester carbonyl stretches (~1700 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula, with fragmentation patterns confirming the thiophene and pyrazole moieties .
  • Elemental Analysis : To validate purity and stoichiometry .

Advanced: How can researchers optimize synthesis yield and purity for this compound?

Methodological Answer:
Optimization strategies include:

  • Reaction Condition Control : Maintaining temperatures between 70–100°C and pH 7–9 to stabilize intermediates .
  • Catalyst Screening : FeCl3-SiO2 or other Lewis acids improve cyclization efficiency in related pyrazolo[3,4-b]pyridines by lowering activation energy .
  • Purification Techniques : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures to isolate high-purity crystals .
  • In Situ Monitoring : TLC or HPLC to track reaction progress and minimize byproducts .

Advanced: How should researchers address contradictory data in biological activity studies for this compound?

Methodological Answer:
Contradictions in biological data (e.g., efficacy vs. toxicity) require:

  • Dose-Response Analysis : Establish IC50/EC50 curves to differentiate therapeutic vs. cytotoxic effects. For example, pyrazolo[3,4-b]pyridines with thiophene substituents show kinase inhibition at µM ranges but toxicity at higher doses .
  • Structural-Activity Relationship (SAR) Studies : Modify the thiophene or carboxylate groups to isolate pharmacophores responsible for activity .
  • Mechanistic Validation : Use knock-out assays (e.g., siRNA) or competitive binding studies to confirm target specificity .

Advanced: What strategies are effective for designing analogs to explore structure-activity relationships (SAR)?

Methodological Answer:
Key SAR design approaches include:

  • Substituent Variation : Replace the thiophen-2-yl group with other heterocycles (e.g., furan, pyridine) to assess electronic effects on bioactivity .
  • Ester Hydrolysis : Convert the methyl carboxylate to a free carboxylic acid or amide to study solubility and binding interactions .
  • Ring Expansion/Contraction : Synthesize pyrazolo[3,4-d]pyrimidine or thieno[2,3-b]pyridine analogs to evaluate scaffold flexibility .
  • Pharmacokinetic Profiling : Introduce substituents (e.g., halogens, methoxy groups) to enhance metabolic stability .

Advanced: How can computational methods aid in studying this compound’s reactivity or binding modes?

Methodological Answer:
Computational tools include:

  • Density Functional Theory (DFT) : Predict regioselectivity in cyclization reactions by analyzing frontier molecular orbitals (e.g., HOMO-LUMO gaps) .
  • Molecular Docking : Simulate interactions with targets like kinases or GPCRs using PyMol or AutoDock. For example, thiophene moieties in pyrazolo[3,4-b]pyridines show π-π stacking with ATP-binding pockets .
  • MD Simulations : Assess binding stability over time (e.g., RMSD/RMSF analysis) to prioritize analogs for synthesis .

Basic: What are the key physicochemical properties of this compound?

Methodological Answer:
Critical properties include:

  • Melting Point : Analogous pyrazolo[3,4-b]pyridines exhibit melting points between 200–280°C, influenced by substituent polarity .
  • Solubility : Low aqueous solubility (logP ~3–4) due to aromaticity; DMSO or ethanol are preferred solvents for biological assays .
  • Stability : Susceptible to ester hydrolysis under basic conditions; store at –20°C in inert atmospheres .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.